Hydrochlorothiazide-13C,15N2,d2

CAS No.:

Cat. No.: VC16614174

Molecular Formula: C7H8ClN3O4S2

Molecular Weight: 302.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3O4S2 |

|---|---|

| Molecular Weight | 302.7 g/mol |

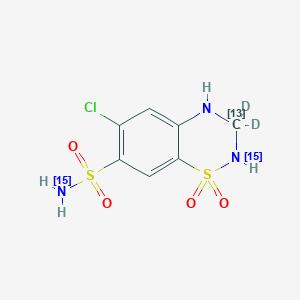

| IUPAC Name | 6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |

| Standard InChI | InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2,9+1,11+1 |

| Standard InChI Key | JZUFKLXOESDKRF-NHFHFPHBSA-N |

| Isomeric SMILES | [2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H] |

| Canonical SMILES | C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Hydrochlorothiazide-13C,15N2,d2 has the molecular formula and a molecular weight of 302.73 g/mol . The isotopic substitutions occur at three distinct sites:

-

Carbon-13 (): Replaces the natural carbon at position 3 of the benzothiadiazine ring.

-

Nitrogen-15 (): Incorporated into both sulfonamide groups.

-

Deuterium (): Replaces hydrogen atoms at the 3,3-positions of the dihydrothiadiazine moiety .

The structural modifications are reflected in its SMILES notation:

.

Synthesis and Production

Manufacturing Process

The synthesis of Hydrochlorothiazide-13C,15N2,d2 involves isotopic enrichment during key steps of the hydrochlorothiazide production pathway. Precursors such as -labeled anthranilic acid and -labeled sulfonamide reagents are used to introduce stable isotopes into the target positions . Deuterium incorporation is achieved via hydrogen-deuterium exchange under controlled conditions .

Quality Control and Standardization

Applications in Pharmaceutical Research

Pharmacokinetic and Metabolic Studies

Hydrochlorothiazide-13C,15N2,d2 is pivotal in tracing the renal secretion mechanisms of thiazide diuretics. Studies demonstrate that hydrochlorothiazide is secreted by organic anion transporters (hOAT1 and hOAT3) at the basolateral membrane of renal proximal tubules, with apical efflux mediated by multidrug resistance-associated protein 4 (MRP4) . Kinetic analyses reveal saturable uptake with values of 112 ± 8 μM for hOAT1 and 134 ± 13 μM for hOAT3 .

Table 1: Transport Kinetics of Hydrochlorothiazide-13C,15N2,d2

| Transporter | (μM) | (pmol/min/mg protein) |

|---|---|---|

| hOAT1 | 112 ± 8 | 1,240 ± 90 |

| hOAT3 | 134 ± 13 | 980 ± 110 |

Drug-Drug Interaction Screening

The compound’s isotopic labeling allows researchers to distinguish it from endogenous molecules in co-administration studies. For example, hydrochlorothiazide inhibits hOAT1 and hOAT3 at concentrations as low as 0.5 mM, potentially altering the renal clearance of co-administered drugs like para-aminohippurate (PAH) and estrone sulfate (ES) .

| Parameter | Specification |

|---|---|

| Respiratory Protection | Self-contained breathing apparatus |

| Eye Protection | Safety goggles |

| Skin Protection | Full-sleeve apron |

Environmental and Regulatory Considerations

Environmental Monitoring

Stable isotope-labeled compounds like Hydrochlorothiazide-13C,15N2,d2 serve as tracers in environmental matrices. They enable the detection of pharmaceutical residues in water systems at parts-per-trillion levels, aiding in ecological risk assessments .

Regulatory Status

As a reference standard, the compound is not intended for therapeutic use. It complies with International Council for Harmonisation (ICH) guidelines for analytical reference materials, ensuring its acceptability in global regulatory submissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume